molecular formula C23H15ClN2O6 B11103107 5-[(4Z)-4-{[5-(2-carboxyphenyl)furan-2-yl]methylidene}-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]-2-chlorobenzoic acid

5-[(4Z)-4-{[5-(2-carboxyphenyl)furan-2-yl]methylidene}-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]-2-chlorobenzoic acid

Cat. No.: B11103107
M. Wt: 450.8 g/mol
InChI Key: ZCAKEHCEAIODEQ-BOPFTXTBSA-N
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Description

5-[(4Z)-4-{[5-(2-carboxyphenyl)furan-2-yl]methylidene}-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]-2-chlorobenzoic acid is a complex organic compound with a unique structure that combines several functional groups, including a furan ring, a pyrazole ring, and a benzoic acid derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4Z)-4-{[5-(2-carboxyphenyl)furan-2-yl]methylidene}-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]-2-chlorobenzoic acid typically involves multi-step organic reactions. The process begins with the preparation of the furan and pyrazole intermediates, followed by their coupling and subsequent functionalization to introduce the benzoic acid moiety. Common reagents used in these reactions include aldehydes, ketones, and various catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

5-[(4Z)-4-{[5-(2-carboxyphenyl)furan-2-yl]methylidene}-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]-2-chlorobenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: The chlorine atom in the benzoic acid moiety can be substituted with other groups to create derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, solvents, and catalysts to achieve optimal results.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions could produce a variety of derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as anti-inflammatory or anticancer properties. Researchers can modify the structure to enhance these activities and develop potential therapeutic agents.

Medicine

In medicine, the compound and its derivatives could be investigated for their potential as drug candidates. Their ability to interact with specific biological targets makes them promising leads for the development of new treatments.

Industry

In industry, the compound could be used in the development of new materials with specific properties, such as improved thermal stability or enhanced mechanical strength. Its unique structure allows for the design of materials with tailored characteristics.

Mechanism of Action

The mechanism of action of 5-[(4Z)-4-{[5-(2-carboxyphenyl)furan-2-yl]methylidene}-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]-2-chlorobenzoic acid involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives, furan-containing molecules, and benzoic acid derivatives. These compounds share structural features with 5-[(4Z)-4-{[5-(2-carboxyphenyl)furan-2-yl]methylidene}-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]-2-chlorobenzoic acid and may exhibit similar properties.

Uniqueness

What sets this compound apart is its unique combination of functional groups, which allows for a wide range of chemical modifications and potential applications. Its structure provides a versatile platform for the development of new materials, drugs, and other products.

Properties

Molecular Formula

C23H15ClN2O6

Molecular Weight

450.8 g/mol

IUPAC Name

5-[(4Z)-4-[[5-(2-carboxyphenyl)furan-2-yl]methylidene]-3-methyl-5-oxopyrazol-1-yl]-2-chlorobenzoic acid

InChI

InChI=1S/C23H15ClN2O6/c1-12-17(21(27)26(25-12)13-6-8-19(24)18(10-13)23(30)31)11-14-7-9-20(32-14)15-4-2-3-5-16(15)22(28)29/h2-11H,1H3,(H,28,29)(H,30,31)/b17-11-

InChI Key

ZCAKEHCEAIODEQ-BOPFTXTBSA-N

Isomeric SMILES

CC\1=NN(C(=O)/C1=C\C2=CC=C(O2)C3=CC=CC=C3C(=O)O)C4=CC(=C(C=C4)Cl)C(=O)O

Canonical SMILES

CC1=NN(C(=O)C1=CC2=CC=C(O2)C3=CC=CC=C3C(=O)O)C4=CC(=C(C=C4)Cl)C(=O)O

Origin of Product

United States

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